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Compound of Interest

Compound Name: Tankyrase Inhibitors (TNKS) 22

Cat. No.: B1192027 Get Quote

Executive Summary
TNKS 22 represents a third-generation class of poly(ADP-ribose) polymerase (PARP) inhibitors

specifically targeting the Tankyrase subfamily (TNKS1/PARP5A and TNKS2/PARP5B). Unlike

earlier generation inhibitors (e.g., XAV939) that primarily target the nicotinamide subpocket,

TNKS 22 utilizes a dual-binding strategy. It spans both the nicotinamide and adenosine

subpockets of the catalytic domain, resulting in picomolar enzymatic potency (

) and superior cellular efficacy. Its primary utility lies in the stabilization of the Axin destruction
complex, thereby antagonizing Wnt/

-catenin signaling in oncogenic contexts such as colorectal cancer (CRC).

Chemical Architecture & Physicochemical Profile[1]
[2]
TNKS 22 was developed via a structure-guided hybridization approach, fusing the

pharmacophore of a nicotinamide-pocket binder with an adenosine-pocket binding tail.

Structural Analysis
The molecule is composed of three distinct functional domains:

Nicotinamide-Binding Head: A 3,4-dihydroquinazolin-4-one core. This moiety mimics the

nicotinamide substrate, forming critical hydrogen bonds with the hinge region of the TNKS
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enzyme (specifically Gly1185 and Asp1198 in TNKS1).

Flexible Linker: A thioether-acetamide chain that traverses the enzyme's substrate tunnel,

connecting the two binding pockets.

Adenosine-Binding Tail: A trans-1,4-cyclohexyl-1,3,4-oxadiazole moiety. This hydrophobic tail

occupies the adenosine subpocket, displacing water molecules and providing entropic gain,

which significantly enhances residence time and potency.

Physicochemical Properties
Property Value Context

Formula Synthetic Small Molecule

Molecular Weight 475.56 Da Lipinski Compliant (<500)

CAS Number 1507362-00-6 Unique Identifier

Solubility DMSO (>10 mM)
Requires warming/sonication

for high conc.

LogP ~2.5 - 3.5 (Predicted) Good membrane permeability

TPSA ~110 Favorable for oral

bioavailability

Thermodynamics & Kinetics of Binding
Dual-Site Binding Mechanism
The exceptional potency of TNKS 22 is attributed to its ability to lock the enzyme in a specific

conformation by bridging two sub-sites.

Nicotinamide Pocket: The quinazolinone core engages in

-stacking interactions with Tyr1224 and hydrogen bonding with the backbone of Gly1185.

Adenosine Pocket: The phenyl-oxadiazole tail extends into the adenosine pocket, interacting

with hydrophobic residues. This "dual anchor" mechanism reduces the off-rate (

), leading to a prolonged drug-target residence time compared to single-pocket binders.
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Potency Data
Assay Type Target Metric Value Reference

Biochemical
TNKS1

(Enzymatic)
0.1 nM [Hua et al., 2013]

Biochemical
TNKS2

(Enzymatic)
0.1 nM [Hua et al., 2013]

Cellular
SW480 (

-catenin levels)
3.7 nM [Hua et al., 2013]

Cellular
DLD-1 (Wnt

Reporter)
0.6 nM [Hua et al., 2013]

Selectivity: TNKS 22 exhibits >1000-fold selectivity against other PARP family members

(PARP1, PARP2) due to the unique steric constraints of the TNKS adenosine subpocket, which

does not accommodate the bulky tail in other PARPs.

Mechanism of Action: Wnt/ -Catenin Signaling[4]
TNKS 22 functions as a catalytic inhibitor of PARsylation. Under basal conditions, Tankyrase

PARsylates Axin (a scaffold protein), marking it for ubiquitination by RNF146 and subsequent

proteasomal degradation. Low Axin levels prevent the formation of the

-catenin destruction complex.

By inhibiting TNKS 22:

Axin is not PARsylated and remains stable.

The Axin/APC/GSK3

destruction complex accumulates.

-catenin is phosphorylated, ubiquitinated, and degraded.

Wnt target gene transcription (e.g., MYC, CCND1) is suppressed.
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Caption: Mechanistic flow of TNKS 22 action. Inhibition of Tankyrase prevents Axin turnover,

restoring the destruction complex and silencing oncogenic Wnt signaling.

Experimental Methodologies
Protocol: Cellular Axin Stabilization Assay
This assay validates target engagement in cell culture.
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Materials:

Cell Line: SW480 or DLD-1 (APC-mutant CRC lines).

Reagent: TNKS 22 (10 mM stock in DMSO).

Detection: Western Blot (Anti-Axin1/2 Ab) or Immunofluorescence.

Step-by-Step Workflow:

Seeding: Plate SW480 cells at

cells/well in a 6-well plate. Incubate for 24 hours.

Treatment: Prepare serial dilutions of TNKS 22 in culture media (Range: 0.1 nM to 1

M). Treat cells for 24 hours. Control: 0.1% DMSO.

Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with

protease/phosphatase inhibitors. Critical: Do not use PARG inhibitors unless specifically

measuring PAR chains, as they can confound Axin stability data.

Quantification: Perform SDS-PAGE and Western Blotting.

Primary Readout: Increase in Axin1/2 band intensity relative to GAPDH/Actin.

Secondary Readout: Decrease in active

-catenin (non-phosphorylated).

Validation: A dose-dependent increase in Axin protein levels confirms TNKS inhibition.[1]

Protocol: Super-TOPFlash Wnt Reporter Assay
Quantifies the functional transcriptional output.

Transfection: Co-transfect cells with Super-TOPFlash (TCF/LEF luciferase reporter) and

Renilla (normalization control).

Incubation: Allow 4-6 hours for transfection.
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Dosing: Treat with TNKS 22 (0.1 nM – 100 nM) for 24 hours.

Readout: Lyse cells and measure Firefly/Renilla luciferase ratio.

Result: TNKS 22 should suppress the signal to basal levels (similar to FOPFlash control)

with an

.
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Caption: Integrated workflow for validating TNKS 22 potency across biochemical markers

(Western Blot), signaling output (Reporter), and phenotypic endpoint (Viability).

ADME & In Vivo Pharmacology
TNKS 22 is optimized for in vivo use, overcoming the poor solubility often associated with

earlier PARP inhibitors.

Bioavailability (F): High oral bioavailability in mice (

) and dogs.
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Pharmacodynamics: In DLD-1 xenograft models, oral administration (10-50 mg/kg QD)

results in robust Axin2 accumulation and significant tumor growth inhibition (TGI).[1]

Toxicity: Generally well-tolerated, though intestinal toxicity is a known on-target effect of Wnt

inhibition (monitor body weight and intestinal histology).
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1192027?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

